molecular formula C22H22O4 B12811400 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate CAS No. 83456-29-5

3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate

Cat. No.: B12811400
CAS No.: 83456-29-5
M. Wt: 350.4 g/mol
InChI Key: GZZYUSVWJWADMH-UHFFFAOYSA-N
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Description

3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate is an organic compound characterized by its unique structure, which includes an indene core substituted with acetyloxy, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate typically involves multiple steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Substitution Reactions: The introduction of the acetyloxy, ethyl, and methyl groups can be achieved through various substitution reactions. For example, the acetyloxy group can be introduced via esterification, where an alcohol reacts with acetic anhydride in the presence of an acid catalyst.

    Final Assembly: The final step involves coupling the substituted indene core with a phenyl acetate moiety, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenol: Similar structure but with a hydroxyl group instead of an acetate group.

    3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an acetate group.

Uniqueness

The uniqueness of 3-(5-(Acetyloxy)-3-ethyl-1-methyl-1H-inden-2-yl)phenyl acetate lies in its specific combination of functional groups and its potential applications. The presence of both acetyloxy and phenyl acetate groups may confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds.

Properties

CAS No.

83456-29-5

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

[2-(3-acetyloxyphenyl)-3-ethyl-1-methyl-1H-inden-5-yl] acetate

InChI

InChI=1S/C22H22O4/c1-5-19-21-12-18(26-15(4)24)9-10-20(21)13(2)22(19)16-7-6-8-17(11-16)25-14(3)23/h6-13H,5H2,1-4H3

InChI Key

GZZYUSVWJWADMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(C2=C1C=C(C=C2)OC(=O)C)C)C3=CC(=CC=C3)OC(=O)C

Origin of Product

United States

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